molecular formula C6H5ClN2S B11912878 6-Chloromethyl-imidazo[2,1-b]thiazole

6-Chloromethyl-imidazo[2,1-b]thiazole

Cat. No.: B11912878
M. Wt: 172.64 g/mol
InChI Key: ARUYSNCZGGNUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloromethyl-imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its fused ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloromethyl-imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with a chloromethylating agent. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves multiple reactors where intermediate compounds are synthesized and combined without isolation. For example, aminothiazole can react with 3-bromo-2-oxopropanoic acid in the first reactor to form an intermediate, which is then dehydrated and cyclized in subsequent reactors .

Chemical Reactions Analysis

Types of Reactions

6-Chloromethyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thio-substituted imidazo[2,1-b]thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

Scientific Research Applications

6-Chloromethyl-imidazo[2,1-b]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloromethyl-imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimycobacterial activity. The compound binds to the active site of the enzyme, preventing the synthesis of essential cofactors required for bacterial growth .

Comparison with Similar Compounds

6-Chloromethyl-imidazo[2,1-b]thiazole can be compared with other imidazo[2,1-b]thiazole derivatives and similar heterocyclic compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its biological activities make it a promising candidate for the development of new therapeutic agents.

Properties

IUPAC Name

6-(chloromethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUYSNCZGGNUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.